molecular formula C6H6ClF2NO B2535435 4-Amino-2,3-difluorophenol hydrochloride CAS No. 1955553-21-5

4-Amino-2,3-difluorophenol hydrochloride

Cat. No.: B2535435
CAS No.: 1955553-21-5
M. Wt: 181.57
InChI Key: ZXWFKHLIQCZISQ-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorophenol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of phenol, where the phenol ring is substituted with amino and difluoro groups. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

4-Amino-2,3-difluorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous and has associated safety warnings. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-difluorophenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: The phenol derivative undergoes fluorination to introduce the difluoro groups at the 2 and 3 positions.

    Amination: The fluorinated compound is then subjected to amination to introduce the amino group at the 4 position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-difluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluorophenol hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluorophenol: A related compound with a single fluorine substitution.

    4-Amino-2,3-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.

    4-Amino-2,3-dimethylphenol: Substituted with methyl groups instead of fluorine.

Uniqueness

4-Amino-2,3-difluorophenol hydrochloride is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance its reactivity and stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-amino-2,3-difluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-5-3(9)1-2-4(10)6(5)8;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFKHLIQCZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-21-5
Record name 4-amino-2,3-difluorophenol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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